molecular formula C21H17N3O2S B10968532 5-methyl-3-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-4-carboxamide

5-methyl-3-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-4-carboxamide

Cat. No.: B10968532
M. Wt: 375.4 g/mol
InChI Key: ZJXSJZHBLOINHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-METHYL-3-PHENYL-N-[(2-PHENYL-13-THIAZOL-4-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, an oxazole ring, and various phenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5-METHYL-3-PHENYL-N-[(2-PHENYL-13-THIAZOL-4-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of α-haloketones with thioamides . The oxazole ring can be synthesized via cyclization reactions involving α-haloketones and amides . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Mechanism of Action

The mechanism of action of 5-METHYL-3-PHENYL-N-[(2-PHENYL-13-THIAZOL-4-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with various molecular targets. The thiazole and oxazole rings can interact with enzymes and receptors, potentially inhibiting their activity . This compound may also interfere with cellular pathways involved in inflammation and cancer progression .

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

5-methyl-3-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C21H17N3O2S/c1-14-18(19(24-26-14)15-8-4-2-5-9-15)20(25)22-12-17-13-27-21(23-17)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3,(H,22,25)

InChI Key

ZJXSJZHBLOINHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.